molecular formula C15H27NO6S B2699707 (S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate CAS No. 1416134-58-1

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate

Cat. No. B2699707
CAS RN: 1416134-58-1
M. Wt: 349.44
InChI Key: GJEMACVDVHPUAX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The Boc-protected amino group could be deprotected under acidic conditions . The ester group could undergo hydrolysis, transesterification, or reduction reactions. The double bond in the hexene backbone could participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the protected amino group would increase its solubility in polar solvents .

Scientific Research Applications

Materials Science and Nanotechnology

CS-M3555-functionalized nanoparticles or nanocomposites exhibit unique properties. Researchers explore its use in magnetic nanoparticles, drug delivery carriers, and biosensors. For instance, CS-M3555-coated iron oxide nanoparticles show promise in targeted drug delivery and imaging applications .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used in peptide synthesis, the Boc-protected amino group could be used to selectively build peptide chains .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes using personal protective equipment and working in a well-ventilated area .

properties

InChI

InChI=1S/C15H27NO6S/c1-7-21-13(18)12(16-14(19)22-15(2,3)4)9-8-11(17)10-23(5,6)20/h10,12H,7-9H2,1-6H3,(H-,16,17,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEMACVDVHPUAX-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=C[S+](=O)(C)C)[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC/C(=C/[S+](=O)(C)C)/[O-])NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 2-((tert-butoxycarbonyl)amino)-6-(dimethylhydrosulfinyl)-5-hydroxyhex-5-enoate

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